molecular formula C12H16N2O3 B2909446 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline CAS No. 2230808-57-6

4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2909446
CAS No.: 2230808-57-6
M. Wt: 236.271
InChI Key: MNWPADVMZZFNAK-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline ( 2230808-57-6) is a nitro-substituted tetrahydroquinoline derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a 2-methoxyethyl side chain at the 4-position of the tetrahydroquinoline core, a privileged scaffold commonly associated with bioactive molecules . The electron-withdrawing nitro group at the 7-position enhances the compound's reactivity, making it a versatile key intermediate for further functionalization, such as reduction to amines for the development of pharmacologically active molecules . The methoxyethyl moiety contributes to improved solubility and potential bioavailability, addressing a common challenge in drug discovery . This structural combination offers synthetic flexibility for the design of novel therapeutic agents, chemical probes, and materials. Chemical Properties: • CAS Number: 2230808-57-6 • Molecular Formula: C12H16N2O3 • Molecular Weight: 236.27 g/mol This product is intended for research and development applications. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-7-5-9-4-6-13-12-8-10(14(15)16)2-3-11(9)12/h2-3,8-9,13H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWPADVMZZFNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 4-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinoline. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: 4-(2-Methoxyethyl)-7-amino-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Functional Group Variations

The biological and catalytic activities of THQ derivatives depend on substituent type, position, and electronic properties. Below is a comparative analysis of 4-ME-7-NO2-THQ with key analogues:

Table 1: Key Tetrahydroquinoline Derivatives and Their Properties
Compound Name Substituents Position Synthesis Method Key Properties/Activities Reference
4-ME-7-NO2-THQ 4-(2-Methoxyethyl), 7-NO₂ 4,7 Alkylation, Nitration Potential catalytic/biological
7-Nitro-THQ 7-NO₂ 7 Nitration of THQ 87% conversion, 99% selectivity in oxidative dehydrogenation (ODH) catalysis
4-Biphenyl-7-chloro-THQ 4-Biphenyl, 7-Cl 4,7 Brønsted acid catalysis Pharmaceutical intermediate; bulky substituent at 4-position
2-Methyl-5-hydroxy-THQ 2-Me, 5-OH 2,5 Reduction of anilines Analgesic (1/8 morphine potency)
3-Methyl-THQ 3-Me 3 GC-MS analysis First isolated from Mongolian plants

Substituent Position and Electronic Effects

  • Nitro Group at 7-Position: In 7-nitro-THQ (without 4-substituents), the electron-withdrawing nitro group enhances catalytic performance in ODH reactions (87% conversion, 99% selectivity) . The nitro group likely stabilizes transition states via resonance effects. In 4-ME-7-NO2-THQ, the 7-nitro group may similarly enhance catalytic or biological activity, while the 4-(2-methoxyethyl) group introduces steric and electronic modifications.
  • 4-Position Substituents: 4-Biphenyl-THQ: Bulky biphenyl groups may hinder catalytic activity but improve binding affinity in pharmaceutical contexts .

Pharmacological and Catalytic Performance

  • Analgesic Activity : 2-Methyl-5-hydroxy-THQ exhibits 1/8 the potency of morphine, highlighting the importance of hydroxyl and methyl groups at positions 2 and 5 .
  • Catalytic Activity: 7-Nitro-THQ’s high selectivity in ODH reactions suggests nitro groups at the 7-position are advantageous for catalysis. 4-ME-7-NO2-THQ’s methoxyethyl substituent may further tune substrate interactions or reaction pathways .
  • Anticancer Potential: THQ sulfonamide derivatives (e.g., tubulin polymerization inhibitors) show that substituents like sulfonamides at the 7-position enhance anticancer activity . While 4-ME-7-NO2-THQ lacks a sulfonamide group, its nitro substituent may confer redox-modulating properties.

Biological Activity

4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a compound belonging to the class of tetrahydroquinolines, known for their diverse biological activities. This compound features a methoxyethyl group at the 4-position and a nitro group at the 7-position of the quinoline ring. Its molecular formula is C12H14N2O3C_{12}H_{14}N_{2}O_{3}, which contributes to its unique chemical and biological properties. Research has indicated its potential applications in medicinal chemistry, particularly as an anti-cancer agent and for its anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The structural features of 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline enhance its reactivity and biological activity. The presence of the nitro group is believed to facilitate interactions with various cellular targets, influencing pathways involved in cancer progression and inflammation.

Anti-Cancer Activity

Research has demonstrated that 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline exhibits significant anti-cancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted its ability to act as a potent inhibitor of LPS-induced NF-κB transcriptional activity, which is crucial in cancer cell survival and proliferation . The compound's cytotoxic effects were observed across multiple human cancer cell lines including NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, and HCT 15 .

Anti-Inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating signaling pathways associated with inflammation. Its ability to inhibit NF-κB activity suggests that it can reduce the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anti-cancer and anti-inflammatory properties, 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline has shown antimicrobial activity. This aspect is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The compound's structural characteristics allow it to interact with microbial targets effectively.

The mechanism by which 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline exerts its biological effects involves several pathways:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Enzyme Interaction : The compound may interact with enzymes involved in cell growth and inflammation modulation.
  • Signaling Pathway Modulation : By inhibiting NF-κB transcriptional activity, it influences various downstream signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinolineMethyl substitution at position 1Anti-cancer properties
7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolineTrifluoromethyl group at position 7Antimicrobial activity
1,2,3,4-TetrahydroquinolineBase structure without modificationsGeneral pharmacological interest

The unique combination of the methoxyethyl side chain and the nitro group in 4-(2-Methoxyethyl)-7-nitro-1,2,3,4-tetrahydroquinoline distinguishes it from other tetrahydroquinoline derivatives. This configuration enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several studies have evaluated the biological activities of this compound:

  • In Vitro Studies : A series of synthesized derivatives were tested for their cytotoxicity against human cancer cell lines. Among these derivatives, compounds similar to 4-(2-Methoxyethyl)-7-nitro showed promising results in inhibiting cancer cell growth significantly more than reference compounds .
  • Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it effectively reduced levels of inflammatory markers in vitro by inhibiting NF-κB activation .

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